molecular formula C13H20N2O4 B6977363 tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate

tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate

Cat. No.: B6977363
M. Wt: 268.31 g/mol
InChI Key: ZCYBUCVKUHHLSM-QVDQXJPCSA-N
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Description

Tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its unique azetidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Introduction of the Hydroxybut-3-yn-2-yl Group: This step often involves the addition of a propargyl group to the azetidine ring, which can be achieved through nucleophilic substitution or addition reactions.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol, usually in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, often using HCl (Hydrochloric acid) or NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of substituted carbamoyl derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in drug development.

    Biochemical Probes: Used as a probe to study biochemical pathways and mechanisms.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways and targets depend on the biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    tert-Butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring.

Uniqueness

    Azetidine Ring: The presence of the azetidine ring in tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate is unique compared to similar compounds with pyrrolidine or piperidine rings. This structural difference can lead to distinct chemical reactivity and biological activity.

    Hydroxybut-3-yn-2-yl Group:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-5-9(8-16)14-11(17)10-6-7-15(10)12(18)19-13(2,3)4/h1,9-10,16H,6-8H2,2-4H3,(H,14,17)/t9?,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYBUCVKUHHLSM-QVDQXJPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)NC(CO)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)NC(CO)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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